molecular formula C9H12O3 B15434570 Methyl (2-oxocyclohexylidene)acetate CAS No. 86044-22-6

Methyl (2-oxocyclohexylidene)acetate

Cat. No.: B15434570
CAS No.: 86044-22-6
M. Wt: 168.19 g/mol
InChI Key: GRSRWONPBFSVMD-UHFFFAOYSA-N
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Description

Methyl (2-oxocyclohexylidene)acetate is a cyclic α,β-unsaturated γ-ketoester characterized by a cyclohexenone ring fused with a methyl ester group. This compound serves as a versatile intermediate in organic synthesis, particularly in cyclodimerization and heterocycle formation. Its synthesis typically involves the condensation of cyclohexanone with methyl glyoxylate in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), yielding the product as a yellow oil with a moderate yield of 38% . Alternative methods, such as the Horner-Wadsworth-Emmons reaction using cyclohexane-1,2-dione and ethyl (triphenylphosphoranylidene)acetate, achieve higher yields (61%) for analogous ethyl derivatives . The compound’s reactivity stems from its conjugated enone system, enabling participation in acid-catalyzed cyclodimerization and annulation reactions to form fused pyran or indazole-based scaffolds .

Properties

CAS No.

86044-22-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(2-oxocyclohexylidene)acetate

InChI

InChI=1S/C9H12O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3

InChI Key

GRSRWONPBFSVMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ester Groups

The ester substituent significantly influences reactivity and synthetic utility:

Compound Ester Group Yield (%) Key Applications References
Methyl (2-oxocyclohexylidene)acetate Methyl 38 Brønsted acid-catalyzed cyclodimerization to fused pyrans
Ethyl (2-oxocyclohexylidene)acetate Ethyl 61 Precursor for indazole-based acylsulfonates
Isopropyl (2-oxocyclohexylidene)acetate Isopropyl - Cyclodimerization under MsOH catalysis
  • Ethyl vs. Methyl Esters : Ethyl derivatives exhibit higher synthetic yields (61% vs. 38%) due to optimized reaction conditions (e.g., Horner-Wadsworth-Emmons vs. DABCO-mediated condensation) . Ethyl esters are also more frequently utilized in multistep syntheses of bioactive molecules, such as 7-alkylidenyltetrahydroindazole acylsulfonates, which are explored for pharmaceutical applications .
  • Isopropyl Esters: Limited yield data are available, but their bulkier ester group may sterically hinder reactions, necessitating tailored conditions (e.g., higher acid concentrations) .

Positional Isomerism: 2-Oxo vs. 4-Oxo Derivatives

The position of the oxo group alters electronic and steric properties:

Compound Oxo Position Molecular Formula Key Differences References
This compound 2 C₉H₁₂O₃ Reacts via enolate intermediates in cyclodimerization
Methyl (4-oxocyclohexylidene)acetate 4 C₉H₁₂O₃ Unknown reactivity; structural isomerism may reduce conjugation efficiency
  • 2-Oxo Derivatives: The 2-oxo configuration enables resonance stabilization of the enolate intermediate, facilitating acid-catalyzed cyclodimerization to fused pyrano-ketal-lactones .
  • 4-Oxo Derivatives : The 4-oxo isomer (CAS 91158-10-0) lacks documented synthetic applications, likely due to reduced conjugation efficiency and altered reactivity .

Fluorinated Derivatives

Introduction of fluorine modifies electronic properties and enhances metabolic stability:

Compound Modification Yield (%) Application References
Ethyl 2-fluoro-2-(2-oxocyclohexylidene)acetate Fluorine at α-position 59 Synthesis of trifluoromethylphenyl-indazole derivatives
  • Biological Relevance : Fluorinated derivatives are prioritized in medicinal chemistry for their enhanced binding affinity and resistance to enzymatic degradation .

Cyclodimerization Reactions

This compound undergoes Brønsted acid (MsOH)-promoted cyclodimerization in dichloroethane (DCE) at 60°C, forming fused pyrano-ketal-lactones (e.g., compound 2a) with applications in natural product synthesis . Ethyl and isopropyl analogs follow similar pathways but may require adjusted stoichiometry .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl (2-oxocyclohexylidene)acetate?

The compound is synthesized via condensation reactions. For example, analogous ethyl esters are prepared by reacting cyclohexane-1,2-dione with ethyl (triphenylphosphoranylidene)acetate in ethanol under reflux (61% yield) . For the methyl ester variant, similar conditions would apply, substituting ethyl reagents with methyl equivalents. Key steps include solvent selection (e.g., DMF or THF), reaction temperature (e.g., 60–90°C), and purification via silica gel chromatography (e.g., 2% EtOAc/heptane) .

Q. How is the purity and structural integrity of this compound validated?

Structural confirmation relies on 1H NMR and mass spectrometry . For example, the ethyl analog shows characteristic peaks at δ 5.69 (s, 1H, vinyl proton) and δ 1.24 (t, 3H, ethyl group), with ESI-MS confirming the molecular ion peak at m/z 183.0 [M+H]+ . Adapting these methods, researchers should compare spectral data with computational predictions (e.g., PubChem records) and monitor reaction progress via LCMS .

Q. What safety protocols are essential when handling this compound?

While specific safety data for the methyl ester is limited, analogous esters require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Yield optimization involves:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve enolate formation in condensation steps .
  • Catalyst use : Acidic conditions (e.g., TFA) accelerate cyclization in indazole-forming reactions .
  • Temperature control : Low temperatures (-78°C) during reductions (e.g., DIBAL-H) minimize side reactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions arise from stereoisomerism or impurities. Solutions include:

  • 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations.
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for related indazole derivatives .
  • Comparative analysis : Cross-validate with synthetic intermediates (e.g., hydroxymethylene derivatives) .

Q. How does solvent choice influence stereochemical outcomes?

Solvent polarity affects transition-state stabilization. For example:

  • THF : Favors chelation-controlled reductions, producing specific diastereomers .
  • DCM : Non-polar solvents may stabilize keto-enol tautomers, altering regioselectivity .

Q. What are its potential applications in drug discovery?

The compound’s α,β-unsaturated ketone moiety enables:

  • Michael addition for bioactive molecule synthesis (e.g., indazole-based kinase inhibitors) .
  • Enzyme interaction studies : The 2-oxocyclohexylidene group may interact with oxidoreductases, as seen in 2-alkenal reductase assays .

Q. How can byproduct formation be mitigated during scale-up?

Strategies include:

  • In situ monitoring : Use LCMS to detect intermediates and adjust stoichiometry .
  • Purification optimization : Gradient elution (e.g., PE:EA ratios) separates byproducts .
  • Acid hydrolysis : Remove protecting groups selectively (e.g., dimethyl acetal cleavage with HCl) .

Q. What computational methods aid mechanistic studies of its reactions?

  • DFT calculations : Model transition states for cyclization steps .
  • Molecular docking : Predict binding affinities with enzymes (e.g., oxidoreductases) .

Q. How are kinetic parameters analyzed in its reactions?

Use reactive distillation models to study equilibrium-limited reactions (e.g., esterification kinetics). Parameters like activation energy and rate constants are derived from Arrhenius plots .

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